molecular formula C16H19NO3 B14001461 Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate CAS No. 5348-98-1

Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate

Cat. No.: B14001461
CAS No.: 5348-98-1
M. Wt: 273.33 g/mol
InChI Key: LQSVKENMAXZZIF-UHFFFAOYSA-N
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Description

Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate is a chemical compound known for its unique structure and properties It is an ester derivative of benzoic acid and contains a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate typically involves a multi-step process. One common method includes the condensation reaction between ethyl 4-aminobenzoate and 2-oxocyclohexanone. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction time and efficiency. The use of advanced reactors and automation can help in scaling up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ester and amino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A related compound with similar structural features.

    Ethyl 4-hydroxybenzoate: Another ester derivative of benzoic acid.

    Ethyl 4-methoxybenzoate: A compound with a methoxy group instead of an amino group.

Uniqueness

Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate is unique due to the presence of the cyclohexanone moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

5348-98-1

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 4-[(2-oxocyclohexyl)methylideneamino]benzoate

InChI

InChI=1S/C16H19NO3/c1-2-20-16(19)12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)18/h7-11,13H,2-6H2,1H3

InChI Key

LQSVKENMAXZZIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2CCCCC2=O

Origin of Product

United States

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